5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2S2/c18-16-7-8-17(24-16)25(22,23)19-9-4-10-20-11-13-21(14-12-20)15-5-2-1-3-6-15/h1-3,5-8,19H,4,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGIXTOJGYZCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group:
Attachment of the phenylpiperazine moiety: This is typically done through nucleophilic substitution reactions, where the piperazine derivative is reacted with the sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Substitution Reactions
The chloro group at the 5-position of the thiophene ring and the sulfonamide nitrogen are primary sites for nucleophilic substitution.
Reactivity at the Chloro Group
| Reaction Type | Reagents/Conditions | Major Product | Notes | Source |
|---|---|---|---|---|
| Methoxylation | NaOCH₃, methanol, reflux | 5-methoxy-thiophene-2-sulfonamide | Maintains piperazine | |
| Amination | NH₃ (aq), DMF, 60°C | 5-amino-thiophene-2-sulfonamide | Requires catalyst |
Reactivity at the Sulfonamide Nitrogen
Oxidation and Reduction
The sulfonamide and piperazine groups influence redox behavior.
Oxidation Reactions
| Target Site | Reagents/Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| Sulfonamide S | H₂O₂, acetic acid, 25°C | Sulfone derivative | Enhanced polarity | |
| Piperazine N | mCPBA, CH₂Cl₂, -10°C | N-oxide derivative | Alters receptor binding |
Reduction Reactions
Piperazine Ring Modifications
The 4-phenylpiperazine moiety undergoes functionalization at the secondary amine:
Stability and Degradation
The compound exhibits sensitivity to:
-
Acidic hydrolysis : Degrades via cleavage of the sulfonamide bond at pH < 3.
-
UV light : Photodegrades to form chloro-thiophene radicals (trapped using ESR) .
Comparative Reactivity Insights
A structural analog, 5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide , shows similar substitution patterns but lower thermal stability due to the lactam ring .
Scientific Research Applications
Neurological Disorders
The compound's interaction with serotonin receptors indicates its potential use in managing conditions such as depression and anxiety. Research has shown that compounds targeting the 5-HT receptor family can alleviate neuropsychiatric symptoms, particularly in dementia patients .
Antimicrobial Activity
Similar to other sulfonamides, this compound may exhibit antibacterial properties. Studies have demonstrated that related sulfonamide compounds show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific antimicrobial efficacy of 5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide warrants further investigation.
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor, particularly targeting Factor Xa (FXa), an essential component in the coagulation cascade. By inhibiting FXa, the compound could serve as an antithrombotic agent, potentially reducing the risk of thromboembolic diseases like deep vein thrombosis and pulmonary embolism .
Case Study 1: Antidepressant Potential
A study investigating the effects of various piperazine derivatives on serotonin receptor modulation highlighted the potential for compounds like 5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide to influence mood regulation positively. This study demonstrated significant improvements in behavioral models for depression when treated with related compounds .
Case Study 2: Antimicrobial Efficacy
Research conducted on sulfonamide derivatives revealed that certain compounds exhibited significant antibacterial activity against multi-drug resistant strains. While specific data on this compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy that warrants further exploration .
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The sulfonamide group can also interact with enzymes, inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Core Structure Influence: The hydantoin core in Compound 13 () exhibits potent antiplatelet activity via 5-HT2A antagonism (IC50 = 27.3 μM), outperforming sarpogrelate (IC50 = 66.8 μM) . Begacestat (), another thiophene sulfonamide derivative, diverges in therapeutic application (Alzheimer’s disease) due to its trifluoromethyl-rich side chain, highlighting how substituents dictate target specificity .
Role of the Piperazine-Propyl Chain: The 3-(4-phenylpiperazin-1-yl)propyl chain is conserved across analogs in and , suggesting its critical role in receptor binding. For example, HBK14–HBK19 () feature phenoxyethyl/propyl linkers with varied aromatic substitutions, which may modulate lipophilicity and binding kinetics .
Substituent Effects :
- The 5-chloro substituent on the thiophene ring may enhance electron-withdrawing effects, stabilizing the sulfonamide group and influencing receptor affinity. This contrasts with Compound 13 (), where the hydantoin core lacks halogenation but retains activity through spirocyclic rigidity .
Biological Activity
5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This compound features a thiophene core linked to a sulfonamide group and a piperazine moiety, which is significant for interactions with neurotransmitter receptors.
- Molecular Formula : C₁₈H₂₃ClN₂O₂S
- Molecular Weight : Approximately 373.51 g/mol
- InChI Key : Specific structural representation available in chemical databases.
The primary biological activity of 5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide is hypothesized to involve its interaction with serotonin receptors, particularly the 5-HT₂ receptor subtype. This interaction suggests potential anxiolytic and antidepressant effects, akin to other known piperazine derivatives. The compound may also act as an antagonist at the α₁-adrenoceptor, further influencing neurotransmitter dynamics within the central nervous system.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Serotonin Receptor Modulation | Acts as a modulator at serotonin receptors, potentially aiding in anxiety and depression treatment. |
| α₁-Adrenoceptor Antagonism | Shows antagonistic properties that may contribute to its therapeutic effects. |
| Enzyme Inhibition | Potential for inhibiting certain enzymes involved in neurotransmitter metabolism. |
Case Studies and Research Findings
Recent studies have focused on the pharmacological profile of this compound:
-
Neuropharmacological Studies :
- A study investigating the effects of similar piperazine derivatives reported significant anxiolytic effects in animal models, suggesting that 5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide may exhibit comparable efficacy.
-
Cytotoxicity and Antitumor Activity :
- While primarily investigated for neurological applications, some derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC₅₀ values indicating significant antiproliferative activity against MCF7 and NCI-H460 cell lines .
- Potential for Treating Neurological Disorders :
Synthesis and Chemical Stability
The synthesis of 5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide typically involves multi-step reactions starting from readily available thiophene derivatives. Common reagents include dichloromethane and triethylamine under controlled conditions to optimize yield and purity. The compound exhibits moderate stability under standard laboratory conditions but may be sensitive to light or moisture due to its sulfonamide group.
Future Directions
Further research is essential to explore the full therapeutic potential of 5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide. Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- Investigating its efficacy in clinical settings for neurological disorders.
- Exploring its potential as an enzyme inhibitor in metabolic pathways related to neurotransmitter regulation.
Q & A
Q. What are the optimal synthetic routes for 5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide, and how can purity be validated?
Methodological Answer: The synthesis typically involves coupling thiophene-2-sulfonamide derivatives with substituted piperazine intermediates under reflux conditions. For example, POCl₃-mediated reactions at 90°C for 3–5 hours are effective for forming sulfonamide bonds . Post-synthesis, purity validation requires:
Q. How is structural characterization performed for this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm), sulfonamide protons (δ 2.8–3.2 ppm), and piperazine substituents (δ 2.5–3.0 ppm) .
- X-ray crystallography : Resolve bond angles and dihedral angles to confirm spatial arrangement (e.g., piperazine-propyl linkage geometry) .
- IR spectroscopy : Validate sulfonamide S=O stretches (1150–1350 cm⁻¹) and aromatic C-H bends .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety) .
- In vitro assays : Test dose-dependent inhibition of enzymatic targets (e.g., carbonic anhydrase) using fluorometric or colorimetric assays (IC₅₀ calculations) .
- Derivatization : Modify the phenylpiperazine group (e.g., electron-withdrawing substituents) and compare activity via dose-response curves .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardize assays : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability .
- Comparative meta-analysis : Pool data from multiple studies and apply statistical models (ANOVA or mixed-effects regression) to identify confounding variables .
- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding kinetics if initial data came from enzyme assays) .
Q. What experimental designs are suitable for assessing environmental persistence or toxicity?
Methodological Answer: Adopt a tiered approach:
Laboratory studies :
- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) and monitor degradation via LC-MS .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour LC₅₀) .
Field studies :
- Apply randomized block designs with split plots to assess soil adsorption under varying pH/organic matter content .
Data Documentation & Reproducibility
Q. What data must be reported to ensure reproducibility of synthesis and bioassays?
Methodological Answer:
- Synthesis : Document reaction time, temperature, solvent ratios, and yields at each step .
- Characterization : Provide NMR spectra (integration values), HPLC chromatograms (retention times), and crystallographic data (CCDC deposition numbers) .
- Bioassays : Include positive/negative controls, exact compound concentrations, and raw data (e.g., absorbance values for enzyme assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
